molecular formula C14H16N2O4 B8440667 5-((4-Cyano-3-methoxyphenyl)amino)-3-methyl-5-oxopentanoic acid

5-((4-Cyano-3-methoxyphenyl)amino)-3-methyl-5-oxopentanoic acid

Cat. No. B8440667
M. Wt: 276.29 g/mol
InChI Key: MAJYDJAVIVQQQB-UHFFFAOYSA-N
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Patent
US09120776B2

Procedure details

A solution of the compound obtained in Step 1 (670 mg, 4.52 mmol) and 3-methylglutaric anhydride (579 mg, 4.52 mmol) in THF (20 mL) was heated with reflux for 14 hr. The reaction solution was concentrated under reduced pressure to give 5-((4-cyano-3-methoxyphenyl)amino)-3-methyl-5-oxopentanoic acid (1.35 g, 4.89 mmol, quantitative) as a brownish-red oil.
Quantity
670 mg
Type
reactant
Reaction Step One
Quantity
579 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[C:4]([O:10][CH3:11])[CH:3]=1.[CH3:12][CH:13]1[CH2:19][C:18](=[O:20])[O:17][C:15](=[O:16])[CH2:14]1>C1COCC1>[C:6]([C:5]1[CH:8]=[CH:9][C:2]([NH:1][C:18](=[O:20])[CH2:19][CH:13]([CH3:12])[CH2:14][C:15]([OH:17])=[O:16])=[CH:3][C:4]=1[O:10][CH3:11])#[N:7]

Inputs

Step One
Name
Quantity
670 mg
Type
reactant
Smiles
NC1=CC(=C(C#N)C=C1)OC
Name
Quantity
579 mg
Type
reactant
Smiles
CC1CC(=O)OC(C1)=O
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with reflux for 14 hr
Duration
14 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=C(C=C(C=C1)NC(CC(CC(=O)O)C)=O)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 4.89 mmol
AMOUNT: MASS 1.35 g
YIELD: CALCULATEDPERCENTYIELD 108.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.